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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile compound with potential

applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral

center, a terminal alkene with a vinyl bromide, a nitrile group, and a phenyl ring, suggests a

versatile scaffold for the synthesis of more complex molecules. This technical guide provides a

summary of the available theoretical and experimental data for 4-Bromo-2-phenylpent-4-
enenitrile, including its physicochemical properties, a proposed synthetic route, and a

discussion of its potential reactivity based on general chemical principles. Due to the limited

availability of specific experimental and theoretical studies on this particular molecule in the

public domain, this guide also incorporates data from analogous structures to provide a

comprehensive overview.

Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-2-phenylpent-4-enenitrile have

been compiled from various chemical databases. These properties are essential for

understanding its behavior in chemical reactions and biological systems.
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Property Value Source

Molecular Formula C₁₁H₁₀BrN [1][2][3]

Molecular Weight 236.11 g/mol [2][3]

CAS Number 137040-93-8 [1][2][3]

Boiling Point (predicted) 304.8 °C at 760 mmHg [1]

Density (predicted) 1.357 g/cm³ [1]

Flash Point (predicted) 138.2 °C [1]

LogP (predicted) 3.59 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 3 [1]

Synthesis
While specific, detailed experimental protocols for the synthesis of 4-Bromo-2-phenylpent-4-
enenitrile are not widely published, a plausible synthetic route involves the allylation of

phenylacetonitrile.

Reaction Scheme:

The synthesis can be achieved by the reaction of phenylacetonitrile with 2,3-dibromopropene in

the presence of a strong base.

Proposed Experimental Protocol:

Materials: Phenylacetonitrile, 2,3-dibromopropene, Sodium hydride (NaH) or a similar strong

base, dry Tetrahydrofuran (THF), apparatus for inert atmosphere reaction, purification setup

(e.g., column chromatography).

Procedure:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve phenylacetonitrile in dry THF.

Cool the solution to 0 °C using an ice bath.

Slowly add a molar equivalent of a strong base, such as sodium hydride (NaH), to the

solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the

phenylacetonitrile anion.

Slowly add one equivalent of 2,3-dibromopropene to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-Bromo-2-
phenylpent-4-enenitrile.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 4-Bromo-2-phenylpent-4-enenitrile.

Theoretical Considerations and Reactivity
Due to the absence of specific theoretical studies on 4-Bromo-2-phenylpent-4-enenitrile, its

reactivity can be inferred from the functional groups present in its structure.

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of

transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a

primary amine, or react with organometallic reagents to form ketones. The electron-

withdrawing nature of the nitrile group can also influence the reactivity of the adjacent chiral

center.

Vinyl Bromide: The vinyl bromide moiety is susceptible to a range of cross-coupling

reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b159394?utm_src=pdf-body-img
https://www.benchchem.com/product/b159394?utm_src=pdf-body
https://www.benchchem.com/product/b159394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituents at this position. It can also participate in nucleophilic substitution reactions,

although these are generally less facile than with allylic or benzylic halides.

Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions.

The position of substitution will be directed by the electron-withdrawing nature of the rest of

the molecule.

Chiral Center: The presence of a stereocenter at the α-position to the phenyl and nitrile

groups indicates that this molecule can exist as enantiomers. Stereoselective synthesis or

resolution would be necessary to obtain enantiomerically pure forms, which could have

distinct biological activities.

Potential Reaction Pathway:

A potential reaction pathway for 4-Bromo-2-phenylpent-4-enenitrile is a Suzuki cross-

coupling reaction, which would replace the bromine atom with a new carbon-carbon bond.

4-Bromo-2-phenylpent-4-enenitrile

Coupled Product

Suzuki Coupling

Aryl Boronic Acid
(R-B(OH)₂)

Palladium Catalyst
+ Base

Click to download full resolution via product page

Caption: A potential Suzuki coupling reaction pathway.

Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-2-
phenylpent-4-enenitrile are not available in the searched public databases. However, based

on its structure, the following characteristic signals can be predicted:
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¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine

proton at the chiral center, methylene protons adjacent to the chiral center and the double

bond, and two vinylic protons. The chemical shifts and coupling constants of these protons

would be crucial for confirming the structure.

¹³C NMR: Signals for the carbon atoms of the phenyl ring, the nitrile carbon, the chiral

methine carbon, the methylene carbon, and the two sp² carbons of the vinyl group.

IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch) around

2240-2260 cm⁻¹, the C=C double bond stretch around 1640 cm⁻¹, and C-H stretches for the

aromatic and aliphatic protons.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br

isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity

separated by 2 m/z units.

Conclusion
4-Bromo-2-phenylpent-4-enenitrile is a molecule with significant potential for synthetic

applications due to its array of functional groups. While there is a notable lack of in-depth

theoretical and experimental studies specifically on this compound, its physicochemical

properties can be reliably predicted, and a plausible synthetic route has been outlined. Further

research is warranted to fully characterize this compound, including the acquisition of detailed

spectroscopic data and the exploration of its reactivity in various chemical transformations.

Such studies would be invaluable for its potential application in the development of novel

chemical entities for the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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